Kinome Selectivity vs. Selonsertib
Ask1-IN-3 (14l) inhibits recombinant ASK1 kinase with an IC₅₀ of 33.8 ± 12.6 nM, comparable to the clinical ASK1 inhibitor Selonsertib (GS-4997) in the same in-house assay [1]. However, the selectivity window differs dramatically: Ask1-IN-3 inhibits MAP3K family members ASK2 and TAK1 with >140-fold selectivity, while simultaneously inhibiting multiple cell-cycle-regulating kinases at IC₅₀ values of 90–400 nM (<20-fold selectivity) [1]. This contrasts with Selonsertib, which is optimized for high kinome selectivity and lacks significant cell-cycle kinase polypharmacology [1]. The dual ASK1/cell-cycle kinase profile is the mechanistic basis for Ask1-IN-3's superior cellular activity [1].
Selonsertib: comparable ASK1 potency; high selectivity without cell-cycle kinase inhibition
| Evidence Dimension | ASK1 kinase inhibition (IC₅₀) and kinome selectivity window |
|---|---|
| Target Compound Data | ASK1 IC₅₀ = 33.8 ± 12.6 nM; ASK2/TAK1 selectivity >140-fold; cell-cycle kinase IC₅₀ range 90–400 nM (<20-fold vs ASK1) |
| Comparator Or Baseline | Selonsertib (GS-4997): ASK1 IC₅₀ in single-digit nM range (comparable); high kinome selectivity without significant cell-cycle kinase inhibition |
| Quantified Difference | Comparable ASK1 potency but divergent polypharmacology: Ask1-IN-3 shows <20-fold selectivity for cell-cycle kinases, whereas Selonsertib is highly selective for ASK1 with minimal off-target kinase inhibition at these concentrations. |
| Conditions | In-house recombinant ASK1 ADP-Glo™ kinase assay; kinase selectivity profiling panel; assessed in the same study [1]. |
Why This Matters
This selectivity difference means Ask1-IN-3 produces functional cellular effects (apoptosis, G1 arrest) that a purely ASK1-selective inhibitor cannot match, making it the preferred tool compound for studies where ASK1 inhibition must be coupled to cell-cycle modulation.
- [1] Zhang S, Huang C, Lyu X, Wang P, Zang Y, Wang Z, Wang H, Li J, Zhao Y. Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1). Eur J Med Chem. 2020;195:112277. PMID: 32289582. View Source
